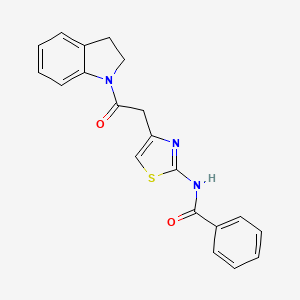![molecular formula C18H20N4O4S B2583448 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1797894-28-0](/img/structure/B2583448.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic compound that boasts significant relevance in the fields of medicinal chemistry and pharmaceuticals. This compound is noted for its complex fused-ring system which contributes to its biological activity.
Applications De Recherche Scientifique
Chemistry: This compound is utilized as a building block in the synthesis of more complex molecules due to its reactive sites.
Biology: Its interactions with biological targets, especially proteins, make it valuable in studying enzyme mechanisms and inhibitors.
Medicine: It has potential as a pharmacophore for designing drugs with activity against specific diseases, including certain cancers and neurological disorders.
Industry: Used in the development of advanced materials and fine chemicals due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step procedures starting from pyridine derivatives. It involves the use of nucleophilic substitution reactions, followed by cyclization and further functional group transformations to introduce the sulfonyl and methanone functionalities.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and the use of high-purity reagents. The processes are often carried out in high-efficiency reactors with advanced purification techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions:
Oxidation: The pyrimidine and morpholine rings can be targets for oxidation, potentially forming N-oxides under strong oxidative conditions.
Reduction: The ketone group (methanone) can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the heterocyclic rings, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA (meta-chloroperoxybenzoic acid), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Halogenated solvents, catalysts such as palladium or copper.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion of ketone to secondary alcohol.
Substitution: Derivatives with various substituents on the aromatic or heterocyclic rings.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their activity. The presence of the sulfonyl group facilitates binding to active sites, while the pyrimidine and morpholine rings may interact with hydrophobic pockets or form hydrogen bonds.
Molecular Targets and Pathways:
Proteins: Enzymes, receptors.
Pathways: Inhibition of key metabolic pathways, modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Pyrido[3,4-d]pyrimidines
Pyrimidinyl ketones
Morpholinyl sulfonyl derivatives
These compounds share structural similarities but differ in their specific substituents and hence in their biological activities and applications.
Propriétés
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-18(21-6-5-17-15(12-21)11-19-13-20-17)14-1-3-16(4-2-14)27(24,25)22-7-9-26-10-8-22/h1-4,11,13H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWILWBRDYSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)

![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![2-(2-methylphenoxy)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2583375.png)



![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)
![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)


![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)
